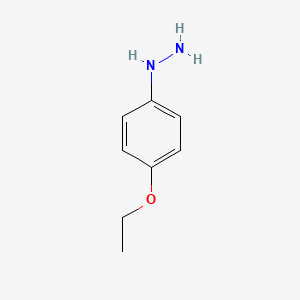

(4-ethoxyphenyl)hydrazine

説明

Historical Context of Phenylhydrazine (B124118) Derivatives and their Chemical Significance

The story of phenylhydrazine derivatives begins with the characterization of the parent compound, phenylhydrazine, by Hermann Emil Fischer in 1875. wikipedia.orgchemeurope.comchemicalbook.com Fischer prepared this first-ever synthesized hydrazine (B178648) derivative by reducing a phenyl diazonium salt with sulfite (B76179) salts. wikipedia.orgchemeurope.comchemicalbook.com His work was foundational, and he utilized phenylhydrazine to study sugars by forming derivatives known as hydrazones and osazones, which helped in the characterization and differentiation of various sugars. wikipedia.orgchemeurope.comnumberanalytics.com This pioneering work on sugar and purine (B94841) syntheses, which heavily involved the use of phenylhydrazine, earned Fischer the Nobel Prize in Chemistry in 1902. numberanalytics.com The reactions developed by Fischer demonstrated the key reactive properties of hydrazines and established phenylhydrazine and its derivatives as indispensable reagents in organic chemistry. wikipedia.orgchemeurope.com This historical foundation paved the way for the synthesis and application of a wide array of substituted phenylhydrazines, including (4-ethoxyphenyl)hydrazine, in various scientific endeavors. bohrium.comresearchgate.net

Role as a Fundamental Synthon in Organic Synthesis

In the language of organic chemistry, a synthon is a conceptual unit within a molecule that aids in the formation of a chemical bond during a synthesis. This compound serves as a versatile synthon, providing a reactive hydrazine moiety that can participate in numerous bond-forming reactions. bohrium.comresearchgate.netscirp.org Its utility lies in its ability to react with carbonyl compounds, such as aldehydes and ketones, to form stable hydrazone intermediates. smolecule.comnumberanalytics.com These hydrazones are not merely derivatives for characterization but are pivotal intermediates in the construction of more complex molecular frameworks. semanticscholar.org

The presence of the ethoxy group at the para position of the phenyl ring influences the reactivity of the hydrazine group, making this compound a specifically tailored building block for certain synthetic targets. This strategic placement of the substituent allows chemists to fine-tune the electronic properties of the molecule, which can affect reaction rates and the stability of intermediates. Consequently, this compound is frequently employed in multi-step syntheses where precise control over reactivity is essential for achieving the desired molecular architecture.

Table 1: Physicochemical Properties of Phenylhydrazine

| Property | Value |

| Chemical Formula | C₆H₈N₂ |

| Molecular Mass | 108.14 g/mol |

| Appearance | Monoclinic prisms, oily liquid |

| Melting Point | 19.5 °C |

| Boiling Point | 243.5 °C (with decomposition) |

| Density | 1.0978 g/cm³ |

| Solubility | Miscible with ethanol, diethyl ether, chloroform, benzene (B151609); sparingly soluble in water. wikipedia.orgchemeurope.com |

Broad Relevance in the Preparation of Diverse Chemical Structures

The application of this compound as a synthon extends to the preparation of a wide variety of chemical structures, particularly nitrogen-containing heterocyclic compounds. bohrium.comresearchgate.net These structures form the core of many pharmaceutical and dye molecules. wikipedia.orgchemeurope.com

One of the most notable applications is the Fischer indole (B1671886) synthesis , a powerful reaction that uses phenylhydrazines to create indoles. wikipedia.org Indoles are a privileged structural motif found in a vast number of biologically active compounds and natural products. The reaction involves the acid-catalyzed rearrangement of a phenylhydrazone, formed from the condensation of a phenylhydrazine with an aldehyde or ketone.

Beyond indoles, this compound is a precursor for other important heterocyclic scaffolds:

Pyrazoles: These are five-membered rings with two adjacent nitrogen atoms, often synthesized through the condensation of a hydrazine derivative with a 1,3-dicarbonyl compound. bohrium.com

Triazoles: These are five-membered rings containing three nitrogen atoms. pensoft.net

Pyrimidines: A six-membered heterocyclic aromatic compound with two nitrogen atoms.

The reactivity of this compound is not limited to cyclization reactions. It can undergo diazotization under acidic conditions to form diazonium salts, which are highly versatile intermediates in their own right, particularly in the synthesis of azo dyes. smolecule.com The condensation reaction with carbonyls to form hydrazones is a fundamental transformation that serves as a gateway to this rich and diverse chemistry. smolecule.com

Table 2: Examples of Chemical Structures Prepared from Phenylhydrazine Derivatives

| Product Class | Synthetic Method | Significance |

| Indoles | Fischer Indole Synthesis | Core structure in many pharmaceuticals and natural products. wikipedia.orgchemeurope.com |

| Phenylhydrazones | Condensation with Aldehydes/Ketones | Key intermediates for identifying sugars and synthesizing heterocycles. wikipedia.orgchemicalbook.comnumberanalytics.com |

| Pyrazoles | Condensation with 1,3-Dicarbonyls | Found in compounds with biological and agrochemical importance. bohrium.commdpi.com |

| Azo Dyes | Diazotization and Azo Coupling | Used as colorants in various industries. smolecule.com |

Structure

2D Structure

3D Structure

特性

IUPAC Name |

(4-ethoxyphenyl)hydrazine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2O/c1-2-11-8-5-3-7(10-9)4-6-8/h3-6,10H,2,9H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LPOSDRDCHBRQLT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)NN | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30342187 | |

| Record name | 4-Ethoxyphenylhydrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30342187 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

39943-51-6 | |

| Record name | (4-Ethoxyphenyl)hydrazine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=39943-51-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Ethoxyphenylhydrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30342187 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 4 Ethoxyphenyl Hydrazine and Analogues

Established Batch Synthetic Routes

The foundational approach to synthesizing (4-ethoxyphenyl)hydrazine and its analogues begins with the conversion of an appropriately substituted aniline (B41778) to a diazonium salt. This intermediate is then subjected to reduction to yield the final hydrazine (B178648) product.

Diazotization of 4-Ethoxyaniline Precursors

The initial and critical step in the synthesis is the diazotization of 4-ethoxyaniline. This reaction converts the primary amino group into a diazonium group (-N₂⁺), creating a highly reactive intermediate. The process involves treating the primary aromatic amine with nitrous acid, which is typically generated in situ. lkouniv.ac.in

The formation of the diazonium salt from 4-ethoxyaniline is sensitive to reaction conditions. Nitrous acid, being unstable, is generated in the reaction mixture by the addition of sodium nitrite (B80452) to an acidic solution of the aniline precursor. lkouniv.ac.invulcanchem.com

Key parameters for successful diazotization include:

Temperature: The reaction is typically carried out at low temperatures, generally between 0 and 5°C. vulcanchem.comtdcommons.orgorgsyn.org This is crucial to prevent the unstable diazonium salt from decomposing, which can lead to the formation of phenolic byproducts and a lower yield of the desired product. vulcanchem.com

Acidity: A strong acidic medium, usually provided by hydrochloric acid or sulfuric acid, is necessary. lkouniv.ac.invulcanchem.com The acid serves to protonate the nitrous acid and maintain the stability of the diazonium salt. An optimal pH range of 1.5 to 2.5 has been reported to stabilize the diazonium cation and minimize side reactions. vulcanchem.com

Stoichiometry: A slight excess of sodium nitrite is often used to ensure the complete conversion of the aniline.

The general reaction for the diazotization of 4-ethoxyaniline can be represented as follows:

C₂H₅OC₆H₄NH₂ + NaNO₂ + 2HCl → C₂H₅OC₆H₄N₂⁺Cl⁻ + NaCl + 2H₂O

| Parameter | Optimal Range | Impact on Yield |

| Temperature | 0–5°C | Prevents decomposition of the diazonium salt. vulcanchem.comtdcommons.orgorgsyn.org |

| pH | 1.5–2.5 | Stabilizes the diazonium cation and suppresses side reactions. vulcanchem.com |

| HCl:Amine Molar Ratio | 4:1 | Minimizes the formation of triazene (B1217601) byproducts. |

| NaNO₂:Amine Molar Ratio | 1.05:1 | Ensures complete diazotization. |

Reductive Transformation of Diazonium Intermediates

Stannous chloride dihydrate (SnCl₂·2H₂O) is a widely used and effective reducing agent for converting aryl diazonium salts to their corresponding aryl hydrazines. libretexts.orglibretexts.orgnumberanalytics.com The reaction is typically carried out in a strong acidic medium, such as concentrated hydrochloric acid. tdcommons.orggoogle.comchemicalbook.com

A typical procedure involves the dropwise addition of a solution of stannous chloride in concentrated hydrochloric acid to the cold diazonium salt solution. chemicalbook.comguidechem.com The reaction is generally kept at a low temperature (around 0°C) during the addition. chemicalbook.com The resulting arylhydrazine often precipitates as its hydrochloride salt, which can then be isolated by filtration. lkouniv.ac.inchemicalbook.com The free hydrazine can be liberated by treatment with a base. lkouniv.ac.in

Table 1: Reduction of Diazonium Salts with Stannous Chloride Dihydrate

| Precursor | Reducing Agent | Solvent | Temperature | Product | Yield | Reference |

| p-Anisidine | SnCl₂·2H₂O / conc. HCl | Water | -5°C to 0°C | (4-Methoxyphenyl)hydrazine (B1593770) | 77% | chemicalbook.com |

| (S)-4-(4-aminobenzyl)-1,3-oxazolidin-2-one | SnCl₂ / HCl | Water | -15 to 10°C | (S)-4-(4-hydrazinobenzyl)-1,3-oxazolidin-2-one | Not specified | google.com |

| Substituted aniline | SnCl₂·2H₂O / HCl | Dichloromethane | -5±5°C | Corresponding hydrazine | Not specified | tdcommons.org |

Zinc powder, in the presence of an acid such as hydrochloric acid, can also be employed as a reducing agent for the conversion of aryl diazonium salts to hydrazines. libretexts.orglibretexts.org However, zinc is a strong reducing agent, and in some cases, further reduction to the corresponding aniline can occur. doubtnut.com

In a patented method for preparing phenylhydrazine (B124118) derivatives, a secondary reduction step using zinc powder in a glacial acetic acid medium is described for instances where the aromatic ring has specific substituents. google.com This secondary reduction is carried out at a temperature of 60-80°C and a pH of 4-6. google.com Another procedure describes the reduction of a diazonium salt with zinc powder in a HCl/H₂O mixture to yield 4-methylphenylhydrazine, with an extended reaction time of 1.5 hours improving the yield from 65% to 78%.

Sodium sulfite (B76179) is another common reducing agent for the preparation of arylhydrazines from diazonium salts. lkouniv.ac.innumberanalytics.comorgsyn.org The process, often referred to as the Fischer phenylhydrazine synthesis, involves the reduction of the diazonium salt with an excess of sodium sulfite, followed by hydrolysis of the resulting phenylhydrazine sulfonic acid salt with hydrochloric acid. omanchem.com

The procedure typically involves adding the diazonium salt solution to a cooled solution of sodium sulfite. orgsyn.org It has been noted that using freshly prepared sodium sulfite is advantageous for achieving higher yields. orgsyn.org While some older procedures included a subsequent reduction with zinc dust, this has been found to be unnecessary and does not improve the quality or quantity of the product. orgsyn.org

Utilization of Zinc Powder

Advanced Continuous Flow Synthesis Protocols

Continuous flow chemistry has emerged as a superior alternative to traditional batch processing for the synthesis of hydrazines. labmanager.com This methodology offers enhanced control over reaction parameters, leading to improved safety, yield, and product quality. labmanager.com

Integrated Reactor Systems for Multistep Synthesis

A key innovation in the synthesis of this compound and its analogues is the integration of diazotization, reduction, acidic hydrolysis, and salification into a single, continuous process. google.comjustia.com In this tandem reaction, a substituted aniline, such as 4-ethoxyaniline, is used as the starting material. google.comjustia.com The process is carried out in an integrated reactor where the raw materials are continuously fed into the system. google.compatsnap.com The reactions proceed sequentially within different zones of the reactor, and the final phenylhydrazine salt derivative is continuously obtained at the outlet. google.compatsnap.com This integrated approach significantly reduces the total reaction time to as little as 20 minutes. google.comjustia.compatsnap.com

Process Optimization for Enhanced Efficiency and Safety

The optimization of continuous flow processes is crucial for maximizing efficiency and ensuring operational safety. rsc.org Automated systems, often employing machine learning algorithms, can rapidly screen and identify optimal reaction conditions. rsc.orgacs.org

For the synthesis of hydrazine derivatives, key parameters that are optimized include temperature, pressure, reagent stoichiometry, and residence time. rsc.org For instance, in the synthesis of β-hydroxyethyl hydrazine, the molar ratio of the reactants was found to be the most significant factor influencing the formation of impurities. rsc.org Real-time monitoring using process analytical technologies (PAT) like NMR, UV/Vis, and IR spectroscopy allows for precise control over the reaction and immediate detection of any deviations, further enhancing safety and consistency. nih.govwhiterose.ac.uk The smaller reaction volumes inherent in flow reactors also minimize the risks associated with handling potentially hazardous or explosive intermediates. labmanager.com

Comparative Analysis of Synthetic Strategies

The choice between batch and continuous flow synthesis depends on various factors, including production scale, reaction complexity, and desired product quality. labmanager.com While batch processing offers flexibility, continuous flow methods often provide significant advantages in terms of efficiency and safety. labmanager.comvulcanchem.com

Yield, Reaction Time, and Reaction Rate Considerations

Continuous flow synthesis has been shown to significantly reduce reaction times and, in many cases, improve yields compared to batch methods. vulcanchem.com For example, a continuous flow process for a related synthesis reduced the reaction time from 12 hours to 2 hours while increasing the yield by 15%. vulcanchem.com The enhanced heat and mass transfer in microreactors leads to faster reaction rates and better control over reaction kinetics. researchgate.net In some cases, while the yield in continuous flow might be slightly lower than in an optimized batch process, the dramatic increase in productivity, measured as product output over time, makes it the more favorable method. researchgate.net

Table 1: Comparison of Batch vs. Continuous Flow Synthesis

| Parameter | Batch Synthesis | Continuous Flow Synthesis | Source(s) |

|---|---|---|---|

| Reaction Time | Typically longer (e.g., several hours) | Significantly shorter (e.g., < 20 minutes) | google.comjustia.compatsnap.com |

| Yield | Variable, can be high with optimization | Often higher or comparable to batch | nih.govvulcanchem.com |

| Productivity | Lower due to downtime between batches | Higher due to continuous operation | labmanager.comresearchgate.net |

| Safety | Higher risk with large volumes of hazardous materials | Improved safety due to small reaction volumes | labmanager.com |

Impact of Reaction Conditions on Product Purity

Reaction conditions play a critical role in determining the purity of the final product by influencing the formation of byproducts. rsc.orgacs.org In the synthesis of hydrazine derivatives, controlling factors such as temperature, pH, and the molar ratio of reactants is essential to suppress side reactions. rsc.orggoogle.com For example, in the preparation of 4-methoxyphenyl (B3050149) hydrazine hydrochloride, increasing the hydrochloric acid content and controlling the temperature helps to suppress decomposition reactions and reduce the formation of side products. google.com Similarly, in the synthesis of 4-sulfonic acid phenylhydrazine, maintaining the pH between 7 and 9 during the reduction step is crucial for obtaining a high-purity product. google.com Continuous flow systems offer superior control over these parameters, leading to more consistent product quality and higher purity. labmanager.comgoogle.com The efficient mixing in microreactors can also significantly reduce the production of impurities. rsc.org

Table 2: Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| 4-Ethoxyaniline |

| Phenylhydrazine |

| 4-Methoxyphenyl hydrazine hydrochloride |

| β-Hydroxyethyl hydrazine |

| 4-Sulfonic acid phenylhydrazine |

| Sodium Nitrite |

| Hydrochloric Acid |

| Ammonium (B1175870) Sulfite |

| Sodium Metabisulfite |

Chemical Reactivity and Mechanistic Investigations of 4 Ethoxyphenyl Hydrazine

Core Reactivity of the Hydrazine (B178648) Moiety

The reactivity of (4-ethoxyphenyl)hydrazine is largely dictated by the hydrazine (-NHNH2) functional group. This moiety is characterized by the nucleophilic nature of the terminal nitrogen atom, making it a versatile building block in organic synthesis.

Condensation Reactions with Carbonyl Compounds for Hydrazone Formation

This compound readily undergoes condensation reactions with aldehydes and ketones to form the corresponding (4-ethoxyphenyl)hydrazones. smolecule.comsoeagra.com This reaction is typically catalyzed by a small amount of acid and proceeds by the nucleophilic attack of the terminal nitrogen of the hydrazine on the electrophilic carbonyl carbon. soeagra.comresearchgate.net The resulting tetrahedral intermediate then eliminates a molecule of water to yield the stable hydrazone product. soeagra.com

The general mechanism involves an initial, reversible, acid-catalyzed addition of the hydrazine to the carbonyl group to form a carbinolamine intermediate. This is followed by the acid-catalyzed dehydration of the carbinolamine to produce the hydrazone. researchgate.netlibretexts.org

Table 1: Examples of Hydrazone Formation from this compound

| Carbonyl Compound | Resulting Hydrazone | Reference |

| Aldehyde (R-CHO) | (E/Z)-1-((4-ethoxyphenyl)imino)alkane | acs.org |

| Ketone (R-CO-R') | (E/Z)-2-((4-ethoxyphenyl)imino)alkane | acs.org |

Note: The table provides a generalized representation of the reaction.

This reactivity is fundamental to many synthetic applications of this compound, as the resulting hydrazones are stable intermediates that can be further modified. smolecule.comresearchgate.net

Reduction of the Hydrazine Functional Group to Amines

The hydrazine functional group in this compound can be reduced to the corresponding amine, (4-ethoxyphenyl)amine. This transformation can be achieved using various reducing agents. For instance, aqueous titanium(III) trichloride (B1173362) has been demonstrated to be an effective reagent for the reduction of hydrazines to amines. rsc.org Other methods may include catalytic hydrogenation, for example, using a palladium on carbon (Pd/C) catalyst in the presence of hydrazine hydrate (B1144303).

The reduction process involves the cleavage of the nitrogen-nitrogen single bond in the hydrazine moiety and the subsequent addition of hydrogen atoms.

Cyclization Pathways Leading to Heterocyclic Systems

This compound is a key precursor in the synthesis of various nitrogen-containing heterocyclic compounds. Its ability to react with bifunctional compounds allows for the construction of cyclic structures.

One of the most notable applications is the Fischer indole (B1671886) synthesis . wikipedia.orgnih.govorganic-chemistry.org In this reaction, this compound is reacted with an aldehyde or ketone in the presence of an acid catalyst, such as polyphosphoric acid (PPA), to form an indole. wikipedia.orgmdpi.com The reaction proceeds through the initial formation of a (4-ethoxyphenyl)hydrazone, which then undergoes a cognitoedu.orgcognitoedu.org-sigmatropic rearrangement followed by the elimination of ammonia (B1221849) to yield the aromatic indole ring. wikipedia.org

This compound is also utilized in the synthesis of pyrazoles . mdpi.comnih.govdergipark.org.tr The reaction typically involves the cyclocondensation of the hydrazine with a 1,3-dicarbonyl compound or its equivalent. nih.govdergipark.org.tr This process builds the five-membered pyrazole (B372694) ring. For instance, reaction with β-diketones under appropriate conditions yields substituted pyrazoles. Another pathway involves the reaction with α,β-unsaturated ketones, which first form pyrazolines that can then be oxidized to pyrazoles. nih.govuii.ac.id

Furthermore, this compound can be used to synthesize 1,2,4-triazoles . For example, the reaction of 2-((4-(4-ethoxyphenyl)-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl)thio)-1-phenylethan-1-one with sodium borohydride (B1222165) in pyridine (B92270) containing water can lead to the formation of a 4-(4-ethoxyphenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazol-3-one. mdpi.com

Aromatic Electrophilic and Nucleophilic Substitution Dynamics

The substitution pattern on the benzene (B151609) ring of this compound significantly influences its reactivity in both electrophilic and nucleophilic substitution reactions.

Influence of Ethoxy and Hydrazine Substituents on Aromatic Ring Activation

The benzene ring in this compound is substituted with an ethoxy group (-OC2H5) and a hydrazine group (-NHNH2). Both of these groups are considered activating groups for electrophilic aromatic substitution, meaning they increase the rate of reaction compared to unsubstituted benzene. masterorganicchemistry.commsu.edulibretexts.org

Both the ethoxy and the amino group of the hydrazine are ortho-, para-directing substituents. cognitoedu.orgpressbooks.pub This is because they can donate electron density to the aromatic ring through resonance, stabilizing the carbocation intermediate formed during electrophilic attack at the ortho and para positions. pressbooks.publibretexts.org The lone pair of electrons on the oxygen of the ethoxy group and the nitrogen of the amino group can be delocalized into the π-system of the benzene ring. cognitoedu.orgpressbooks.pub

The ethoxy group is a strong activating group, and the hydrazine group is also activating. masterorganicchemistry.compressbooks.pub The combined effect of these two groups makes the aromatic ring of this compound highly susceptible to electrophilic attack, with incoming electrophiles being directed primarily to the positions ortho and para to these substituents.

Table 2: Directing Effects of Substituents on Electrophilic Aromatic Substitution

| Substituent | Type | Directing Effect |

| -OC2H5 (Ethoxy) | Activating | Ortho, Para |

| -NHNH2 (Hydrazine) | Activating | Ortho, Para |

Nuance of Nucleophilic Substitution at Ethoxy and Amino Positions

While the aromatic ring is activated towards electrophiles, nucleophilic substitution reactions on this compound are less common and generally require specific conditions. Nucleophilic aromatic substitution typically requires the presence of strong electron-withdrawing groups on the aromatic ring, which is not the case here. nih.gov

However, the hydrazine moiety itself can act as a nucleophile in substitution reactions. For instance, arylhydrazines can participate in cross-coupling reactions with aryl halides, catalyzed by transition metals like palladium, to form N,N'-diarylhydrazines. researchgate.netrsc.org

It is also conceivable that under harsh conditions, nucleophilic substitution could occur at the carbon atom bearing the ethoxy group, though this would be a difficult transformation. The amino group of the hydrazine is generally not a leaving group in nucleophilic substitution reactions.

Mechanistic Studies of Key Transformation Reactions

The reactivity of this compound is prominently showcased in its participation in the Fischer indole synthesis and various cyclization reactions. Understanding the underlying mechanisms of these transformations is crucial for optimizing reaction conditions and expanding their synthetic utility.

Fischer Indole Synthesis Mechanism with Ketones

The Fischer indole synthesis is a cornerstone reaction in organic chemistry for synthesizing indole rings from an arylhydrazine and a carbonyl compound, such as a ketone or aldehyde, under acidic conditions. wikipedia.org The mechanism is a multi-step process involving several key intermediates.

The initial step of the Fischer indole synthesis involves the acid-catalyzed condensation of this compound with a ketone. byjus.comsoeagra.com The hydrazine acts as a nucleophile, attacking the carbonyl carbon of the ketone to form a tetrahedral intermediate. soeagra.com This is followed by dehydration to yield the corresponding (4-ethoxyphenyl)hydrazone. byjus.comtestbook.com

This hydrazone then undergoes a critical tautomerization to its ene-hydrazine isomer. wikipedia.orglogos-verlag.de This step is essentially an isomerization from an imine to an enamine form. wikipedia.org The equilibrium between the hydrazone and the more reactive ene-hydrazine is a crucial prelude to the subsequent rearrangement. bhu.ac.in

Following the formation of the ene-hydrazine, the molecule undergoes a wikipedia.orgwikipedia.org-sigmatropic rearrangement, a type of pericyclic reaction. wikipedia.orglogos-verlag.de This concerted step involves the cleavage of the weak N-N bond and the formation of a new C-C bond, leading to a di-imine intermediate. byjus.comlogos-verlag.de

The subsequent step involves the re-aromatization of the benzene ring. byjus.com An intramolecular nucleophilic attack by the amino group on one of the imine carbons leads to the formation of a cyclic aminal, a five-membered ring intermediate (an aminoindoline). byjus.comlogos-verlag.de The final stage of the synthesis is the acid-catalyzed elimination of a molecule of ammonia from this cyclic intermediate. wikipedia.orgbyjus.com This elimination step results in the formation of the stable, aromatic indole ring system. wikipedia.orglogos-verlag.de

Acid catalysis is fundamental to the Fischer indole synthesis, facilitating several key steps. wikipedia.orgtestbook.com Brønsted acids like hydrochloric acid, sulfuric acid, and p-toluenesulfonic acid, as well as Lewis acids such as zinc chloride and boron trifluoride, are commonly employed. wikipedia.orgtestbook.com Trifluoroacetic acid (TFA) is also an effective catalyst for this transformation. nih.govktu.edu

The acid protonates the carbonyl oxygen of the ketone, increasing its electrophilicity and promoting the initial nucleophilic attack by the hydrazine. soeagra.com It also catalyzes the dehydration of the tetrahedral intermediate to form the hydrazone. testbook.com Furthermore, protonation of the ene-hydrazine is necessary to trigger the wikipedia.orgwikipedia.org-sigmatropic rearrangement. wikipedia.orglogos-verlag.de Finally, the elimination of ammonia from the cyclic aminal intermediate is an acid-catalyzed process that drives the formation of the final aromatic indole product. byjus.combhu.ac.in The choice and concentration of the acid can influence reaction rates and the selectivity of the reaction, especially when using unsymmetrical ketones. byjus.com Research has shown that using N-trifluoroacetyl enehydrazines can lead to milder reaction conditions. organic-chemistry.org

Table 1: Effect of Various Acid Catalysts on Interrupted Fischer Indolization Yield Data adapted from a study on the reaction of phenylhydrazine (B124118) and a latent aldehyde. nih.gov

| Entry | Acid Catalyst | Yield (%) |

| 1 | Sc(OTf)₃ | 0 |

| 2 | Yb(OTf)₃ | 0 |

| 3 | p-Toluenesulfonic acid | 45 |

| 4 | Trifluoroacetic acid | 55 |

| 5 | HCl | 55 |

| 6 | H₂SO₄ | 87 |

| 7 | Acetic acid (glacial) | 33 |

Ultrasound irradiation has emerged as a green technology to enhance chemical reactions. unito.it The phenomenon of acoustic cavitation—the formation, growth, and implosion of bubbles in the liquid medium—generates localized high pressures and temperatures, which can accelerate reaction rates. unito.it

In the context of the Fischer indole synthesis, ultrasound has been shown to improve reaction kinetics and yields. researchgate.net Sonication can promote efficient mixing and increase mass transfer, potentially accelerating the formation of the hydrazone and subsequent intermediates. acs.org Studies have demonstrated that ultrasound-assisted organic synthesis can lead to higher yields in shorter reaction times compared to conventional heating methods. unito.itsci-hub.se For example, a sonochemical synthesis of paracetamol, which also involves a condensation reaction, showed a significant reduction in reaction time from 15 hours to 150 minutes with a favorable yield. unito.it While specific kinetic data for the ultrasound-assisted Fischer indole synthesis of this compound is not detailed in the provided results, the general principles of sonochemistry suggest a positive impact on reaction efficiency. unito.itresearchgate.net

Role of Acidic Catalysis (e.g., Trifluoroacetic Acid)

Cyclization Mechanisms in Pyrazole and Triazole Formation

This compound also serves as a key building block for other nitrogen-containing heterocycles, such as pyrazoles and 1,2,4-triazoles, through various cyclization reactions.

The synthesis of pyrazoles often involves the condensation of a hydrazine with a 1,3-dicarbonyl compound or an α,β-unsaturated carbonyl compound. uii.ac.idrhhz.net When reacting with an α,β-unsaturated ketone (like a chalcone), the mechanism typically begins with a nucleophilic attack by the nitrogen atom of the hydrazine onto the carbonyl carbon, forming a hydrazone intermediate. uii.ac.idresearchgate.net This is followed by an intramolecular cyclization where the other nitrogen atom attacks the β-carbon of the original enone system. uii.ac.id This cyclization is often the rate-determining step. uii.ac.id

The formation of 1,2,4-triazoles can be achieved through several routes. One common method involves the reaction of an acylhydrazide (which can be prepared from the corresponding hydrazine) with various reagents. For instance, reacting an acylhydrazide with an isothiocyanate yields a thiosemicarbazide (B42300), which can then be cyclized in a basic medium to form a 1,2,4-triazole-3-thione. nih.gov Another pathway involves the reaction of hydrazides with hydrazine hydrate, which can lead to the formation of 4-amino-1,2,4-triazoles. tubitak.gov.trscispace.com The cyclization often proceeds through the formation of intermediate salts or hydrazide-hydrazones, which then undergo intramolecular nucleophilic attack and dehydration or elimination of other small molecules to form the stable triazole ring. researchgate.net

Ring Closure via Reaction with Beta-Ketoesters (e.g., Ethyl Acetoacetate)

The reaction of this compound with β-ketoesters, such as ethyl acetoacetate (B1235776), is a cornerstone of heterocyclic synthesis, most notably in the Fischer indole synthesis. wikipedia.orgbyjus.com This reaction proceeds through the initial formation of a (4-ethoxyphenyl)hydrazone, which then undergoes an acid-catalyzed intramolecular cyclization to yield an indole derivative. wikipedia.orgbyjus.com

The generally accepted mechanism involves the following key steps:

Hydrazone Formation: this compound reacts with the ketone or aldehyde functionality of the β-ketoester to form the corresponding (4-ethoxyphenyl)hydrazone. wikipedia.org

Tautomerization: The hydrazone isomerizes to its enamine tautomer. byjus.com

researchgate.netresearchgate.net-Sigmatropic Rearrangement: Under acidic conditions, the protonated enamine undergoes a researchgate.netresearchgate.net-sigmatropic rearrangement, which is an irreversible electrocyclic reaction that results in the cleavage of the N-N bond. byjus.com

Cyclization and Aromatization: The resulting intermediate cyclizes, and subsequent elimination of an ammonia molecule leads to the formation of the stable aromatic indole ring. byjus.com

A plausible mechanism for the reaction between this compound and ethyl acetoacetate is the formation of 3-methyl-1H-pyrazol-5(4H)-one as an intermediate through condensation. rsc.org In some multi-component reactions, the activation of ethyl acetoacetate by a catalyst is proposed, followed by the nucleophilic attack of the hydrazine. growingscience.comsci-hub.se

The following table summarizes findings from studies on reactions involving arylhydrazines and β-ketoesters.

| Reactants | Catalyst/Conditions | Product | Research Finding | Reference |

| This compound, Ethyl Acetoacetate | Acid catalyst | 5-Ethoxy-2-methyl-1H-indole | Classic Fischer indole synthesis pathway. | wikipedia.orgbyjus.com |

| Phenylhydrazine, Ethyl Acetoacetate, Aldehydes, β-Naphthol | FeCl3/SiO2 NPs, reflux in ethanol | 2-Aryl-5-methyl-2,3-dihydro-1H-3-pyrazolones | Catalyst activates ethyl acetoacetate for nucleophilic attack by the hydrazine. | growingscience.com |

| Hydrazine Hydrate, Ethyl Acetoacetate, Aldehydes, Barbituric Acid | Meglumine | Pyrazolopyranopyrimidine | Condensation forms 3-methyl-1H-pyrazol-5(4H)-one intermediate. | rsc.org |

| Phenylhydrazoethyl Acetoacetate, Cyanoacetylhydrazine | Ammonium (B1175870) acetate (B1210297) at 120°C | Pyridazine (B1198779) derivative | Reaction proceeds through an intermediate followed by Michael addition. | fortunejournals.com |

| Phenylhydrazoethyl Acetoacetate, Cyanoacetylhydrazine | Ethanolic/Et3N | Pyrazole derivative | Different conditions lead to a different heterocyclic product. | fortunejournals.com |

Oxidative Cyclization Processes

This compound and its derivatives can undergo oxidative cyclization to form various nitrogen-containing heterocyclic systems. These reactions often involve the formation of radical or nitrene intermediates and can be promoted by various oxidizing agents or electrochemical methods. beilstein-journals.orgbeilstein-journals.orgacs.org

For instance, the oxidative cyclization of α-indolylhydrazones, which can be conceptually related to derivatives of this compound, has been achieved using hypervalent iodine reagents like PhIO2. acs.org This process involves a sequence of C–N bond formation, aromatization, and other rearrangements to yield complex heterocyclic structures. acs.org Plausible mechanisms for such oxidative cyclizations include the formation of diazirine or nitrene intermediates. scholarsportal.info

In some cases, the mechanism is believed to proceed through a radical-mediated pathway. beilstein-journals.org For example, the reaction might be initiated by the oxidative cleavage of a C-H or N-H bond, generating a radical that then participates in a cascade of cyclization and bond-forming steps. beilstein-journals.org Electrochemical methods can also facilitate the oxidation of hydrazone derivatives, leading to intramolecular cyclization. beilstein-journals.org

| Reactant Type | Reagent/Condition | Intermediate/Mechanism | Product Type | Reference |

| α-Indolylhydrazones | PhIO2 | Dehydrogenative C(sp2)–N bond formation | Azacarbolines | acs.org |

| N-Arylacrylamides with Arylhydrazines | Electrochemical, Cobalt-catalyzed | Radical cyclization | Fused heterocycles | beilstein-journals.org |

| Aldehyde-derived N-(2-pyridinyl)hydrazones | Anodic oxidation | N-pyridyl radical formation, radical cyclization | 1,2,4-Triazolo[4,3-a]pyridines | beilstein-journals.org |

| 1-(Pyridin-2-yl)guanidine derivatives | Oxidative conditions | Diazirine or nitrene formation | Fused heterocycles | scholarsportal.info |

Formation of Hydrazinecarbothioamides as Intermediates

This compound can react with isothiocyanates to form hydrazinecarbothioamides, also known as thiosemicarbazides. researchgate.netjocpr.comresearchgate.net These compounds are valuable synthetic intermediates for the synthesis of various five-membered heterocyclic rings, such as triazoles, oxadiazoles, and thiadiazoles. researchgate.netjocpr.comresearchgate.netjocpr.com

The formation of hydrazinecarbothioamides typically involves the nucleophilic addition of the hydrazine to the carbon atom of the isothiocyanate group. researchgate.net The resulting thiosemicarbazides can then undergo intramolecular cyclization under different conditions to yield the desired heterocyclic products. For example, dehydrative cyclization with a base like sodium hydroxide (B78521) can lead to triazoles, while cyclization with iodine can produce oxadiazoles. jocpr.comjocpr.com The specific product depends on the reaction conditions and the nature of the substituents on the aryl group of the hydrazine. researchgate.net

| Reactant 1 | Reactant 2 | Product (Intermediate) | Subsequent Cyclization Product | Reference |

| This compound | Aryl isothiocyanate | N-(4-ethoxyphenyl)hydrazinecarbothioamide | Triazoles, Oxadiazoles, Thiadiazoles | researchgate.netjocpr.comresearchgate.netjocpr.com |

| Acid hydrazides | Methyl isothiocyanate | 1-Acyl-4-methyl-thiosemicarbazides | Not specified | researchgate.net |

| 3-Methyl-7-substituted-4H-1,4-benzothiazine-2-carbohydrazide | Aryl isothiocyanate | 2-[(3-Methyl-7-substituted-4H-1,4-benzothiazin-2-yl)carbonyl]-N-arylhydrazinecarbothiamide | Benzothiazonyl-1,2,4-triazoles, Benzothiazonyl-1,2,4-oxadiazoles | jocpr.comjocpr.com |

Semicarbazone Formation Mechanisms

Semicarbazones are formed from the reaction of hydrazines, such as this compound derivatives, with aldehydes or ketones. These reactions are crucial for the synthesis of compounds with a wide range of applications.

Addition-Elimination Reaction Pathways

The formation of semicarbazones is a classic example of a nucleophilic addition-elimination reaction. tardigrade.insemanticscholar.orgdocbrown.info The mechanism involves the nucleophilic attack of the terminal nitrogen atom of the hydrazine derivative on the electrophilic carbonyl carbon of an aldehyde or ketone. docbrown.infobham.ac.uk This initial addition step forms a tetrahedral intermediate. bham.ac.uk

This intermediate then undergoes dehydration (elimination of a water molecule) to form the final C=N double bond of the semicarbazone. bham.ac.ukphytotherapyjournal.com The reaction is typically catalyzed by a weak acid. organicmystery.com The acid protonates the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon and making it more susceptible to nucleophilic attack. organicmystery.com The pH of the reaction is critical; if the pH is too low, the hydrazine derivative will be protonated, losing its nucleophilicity, and if the pH is too high, the carbonyl group will not be sufficiently protonated. organicmystery.com

Keto-Enol Tautomerism in Semicarbazones

Semicarbazones, including those derived from this compound, can exhibit keto-enol tautomerism. semanticscholar.orgphytotherapyjournal.commdpi.comscribd.com In the solid state, they predominantly exist in the keto form. semanticscholar.orgphytotherapyjournal.commdpi.com However, in solution, an equilibrium exists between the keto and enol forms. semanticscholar.orgphytotherapyjournal.commdpi.com This tautomerism allows for effective electron delocalization along the semicarbazone fragment. semanticscholar.orgmdpi.com

The enol form can be stabilized by factors such as intramolecular hydrogen bonding and conjugation. The existence of both tautomers has been confirmed by spectroscopic methods like NMR and UV-Visible spectroscopy. mdpi.com For example, in 13C-NMR spectra, distinct signals for both the ketonic carbon and the enolic carbon can confirm the presence of this tautomerism. mdpi.com

Ring Opening Reactions of Related Aryl-Substituted Systems

While this compound itself is primarily a precursor for ring formation, the stability and reactivity of the resulting aryl-substituted heterocyclic systems are of significant interest. Under certain conditions, these rings can undergo opening reactions.

Ring-opening reactions of N-aryl substituted heterocycles can be promoted by various means, including high temperatures, transition metal catalysis, or strong acids. mdpi.comunivie.ac.at For instance, indole derivatives, which can be synthesized from this compound, can undergo ring-opening. The pathway often begins with the hydrogenation of the pyrrole (B145914) ring to form indoline, which can then undergo C-N bond cleavage. osti.gov The specific products of the ring-opening depend on the catalyst and reaction conditions. osti.gov

In other systems, such as N-aryl substituted aziridines, ring-opening can be followed by intramolecular cyclization to form different heterocyclic structures like indoles. organic-chemistry.org Similarly, acid-catalyzed ring-opening of certain N-aryl pyrrolidine (B122466) derivatives has been observed. The study of these ring-opening reactions is crucial for understanding the stability of these heterocyclic compounds and for developing synthetic routes to other molecular scaffolds. mdpi.comnih.govnih.gov

| Heterocyclic System | Conditions for Ring Opening | Subsequent Reaction/Product | Research Focus | Reference |

| Indole | Hydrothermal conditions, various catalysts (Ni, Pt, Ru) | Hydrogenation to indoline, then C-N bond cleavage to form alkyl anilines | Elucidating hydrodenitrogenation pathways | osti.gov |

| 2-(2-Haloaryl)-3-alkyl-N-tosylaziridines | Thiophenol, then copper powder | Intramolecular C-N cyclization, aromatization to indoles | Regioselective synthesis of indoles | organic-chemistry.org |

| Aryl triazoles | High temperature or transition metal catalysis | Formation of carbene or ketenimine intermediates | Synthesis of indoles from aryl triazoles | mdpi.com |

| N-Substituted-4-piperidones | Reaction with trimethyl sulfoxonium iodide, then LiAlH4-AlCl3 | Formation of spiro-oxiranes, followed by ring opening to piperidine-4-methanols | Synthesis of piperidine (B6355638) derivatives | scispace.com |

| 2-(2-Hydroxynaphthalene-1-yl)-pyrrolidine-1-carboxamides | Acid-catalyzed | Formation of dibenzoxanthenes, diarylmethanes, and calixarenes | Exploring reactivity of N-aryl pyrrolidines |

Advanced Synthetic Applications and Derivatization Strategies

Synthesis of Diverse Heterocyclic Compounds

The reactivity of the hydrazine (B178648) group in (4-ethoxyphenyl)hydrazine allows for its participation in numerous cyclization reactions, providing access to a multitude of nitrogen-containing heterocyclic compounds. These scaffolds are of significant interest in medicinal chemistry and materials science due to their diverse biological and physical properties.

Indole (B1671886) and Carbazole (B46965) Scaffolds

The Fischer indole synthesis is a classic and widely used method for preparing indoles from arylhydrazines and carbonyl compounds. researchgate.netcitedrive.com This reaction proceeds through the formation of a phenylhydrazone intermediate, which, under acidic conditions, undergoes a citedrive.comcitedrive.com-sigmatropic rearrangement to form the indole ring. researchgate.netcitedrive.com

The general mechanism involves:

Condensation of this compound with an aldehyde or ketone to form the corresponding (4-ethoxyphenyl)hydrazone.

Tautomerization of the hydrazone to its enamine form.

A citedrive.comcitedrive.com-sigmatropic rearrangement (the core Fischer rearrangement step).

Loss of an ammonia (B1221849) molecule and subsequent aromatization to yield the final 6-ethoxy-substituted indole derivative.

This methodology has been explicitly applied to the synthesis of carbazole precursors. For instance, the reaction of this compound hydrochloride with 4-phenylcyclohexanone (B41837) in acetic acid yields 6-ethoxy-3-phenyl-1,2,3,4-tetrahydrocarbazole, a direct precursor to the carbazole ring system. nih.gov

Table 1: Synthesis of Indole and Carbazole Scaffolds

| Reactant 1 | Reactant 2 | Product Scaffold | Reaction Name | Reference |

| This compound | Aldehyde/Ketone | 6-Ethoxy-indole | Fischer Indole Synthesis | researchgate.netcitedrive.com |

| This compound | 4-Phenylcyclohexanone | 6-Ethoxy-tetrahydrocarbazole | Fischer Indole Synthesis | nih.gov |

Pyrazole (B372694) Derivatives

Pyrazole rings can be efficiently synthesized by the condensation reaction of this compound with 1,3-dicarbonyl compounds or their synthetic equivalents, such as α,β-unsaturated ketones (chalcones). beilstein-journals.orgbeilstein-journals.orgrsc.org The reaction with chalcones typically proceeds via a Michael addition of the hydrazine to the unsaturated system, followed by intramolecular cyclization and dehydration.

A common synthetic route involves:

Synthesizing a chalcone (B49325) derivative through the Claisen-Schmidt condensation of an aromatic aldehyde and an acetophenone. beilstein-journals.org

Reacting the resulting chalcone with this compound in a suitable solvent like ethanol, often with an acid catalyst, to induce cyclization. beilstein-journals.orgrsc.org

This reaction leads to the formation of 1-(4-ethoxyphenyl)-3,5-diaryl-4,5-dihydro-1H-pyrazoles (pyrazolines), which can be subsequently aromatized to the corresponding pyrazoles if desired. beilstein-journals.orgbeilstein-journals.org

Table 2: Synthesis of Pyrazole Derivatives

| Reactant 1 | Reactant 2 | Product Scaffold | Key Reaction Type | Reference |

| This compound | Chalcone | 1-(4-ethoxyphenyl)pyrazoline | Michael Addition/Cyclization | beilstein-journals.orgbeilstein-journals.org |

| This compound | 1,3-Diketone | 1-(4-ethoxyphenyl)pyrazole | Condensation | wikipedia.org |

1,2,4-Triazole (B32235) Derivatives

This compound is a key starting material for the synthesis of various 1,2,4-triazole derivatives. A prevalent method involves the conversion of the hydrazine into an acylhydrazide, which then serves as a precursor for the triazole ring. x-mol.comsjp.ac.lk A typical pathway includes:

Acylation of this compound to form an N'-(4-ethoxyphenyl)acylhydrazide.

Reaction of the acylhydrazide with an isothiocyanate to produce a thiosemicarbazide (B42300) intermediate. sjp.ac.lkorganic-chemistry.org

Base-catalyzed intramolecular cyclization of the thiosemicarbazide, which involves dehydration and results in the formation of a 4-aryl-5-substituted-1,2,4-triazole-3-thiol. organic-chemistry.orgresearchgate.net

Another established route is the Einhorn–Brunner reaction, which involves the condensation of an imide with a hydrazine derivative to form an isomeric mixture of 1,2,4-triazoles. scribd.com

Table 3: Synthesis of 1,2,4-Triazole Derivatives

| Precursor from this compound | Co-reactant | Product Scaffold | Synthetic Method | Reference(s) |

| N'-(4-ethoxyphenyl)acylhydrazide | Isothiocyanate | 1,2,4-Triazole-3-thiol | Thiosemicarbazide cyclization | sjp.ac.lkorganic-chemistry.orgresearchgate.net |

| This compound | Diacylamines (Imides) | 1,2,4-Triazole | Einhorn-Brunner Reaction | scribd.com |

Pyridazine (B1198779) Structures

Pyridazine heterocycles can be constructed using this compound through condensation reactions with 1,4-dicarbonyl compounds. nih.govnih.govtandfonline.com This method is one of the most direct and common approaches for forming the pyridazine ring. The synthesis involves the reaction of this compound with a saturated or unsaturated 1,4-diketone, γ-ketoacid, or γ-ketoester.

The reaction with a γ-ketoacid, for example, proceeds as follows:

Initial condensation between the hydrazine and one of the carbonyl groups to form a hydrazone.

Intramolecular cyclization via attack of the terminal nitrogen onto the second carbonyl group.

Dehydration to form a dihydropyridazinone, which can be aromatized to the corresponding pyridazinone. tandfonline.com

Using unsaturated 1,4-diketones directly yields the pyridazine ring upon condensation with the hydrazine. nih.gov

Table 4: Synthesis of Pyridazine Structures

| Reactant 1 | Reactant 2 | Product Scaffold | Key Reaction Type | Reference(s) |

| This compound | 1,4-Diketone | N-(4-ethoxyphenyl)pyridazine | Condensation | nih.govnih.gov |

| This compound | γ-Ketoacid | N-(4-ethoxyphenyl)pyridazinone | Condensation/Cyclization | tandfonline.com |

Oxindole (B195798) Intermediates via Brunner Modification of Fischer Indolization

The outline specifies the synthesis of oxindoles via a "Brunner Modification of Fischer Indolization." It is important to clarify that the classical Brunner reaction is a distinct synthesis of oxindoles from N-acyl-o-toluidines and does not involve hydrazines. researchgate.net Furthermore, the standard Fischer indole synthesis yields indoles, not oxindoles. x-mol.com

However, oxindole and related spiro-oxindole scaffolds can be synthesized from arylhydrazines through modern synthetic routes. One such strategy is the "interrupted Fischer indolization," where the reaction cascade is intercepted before the final elimination/aromatization step that typically forms an indole. Subsequent oxidation of the resulting intermediate can lead to an oxindole structure. researchgate.net For example, a two-step sequence starting from an arylhydrazine and an α-branched aldehyde can yield a 3,3-disubstituted oxindole via a Fischer-type synthesis followed by imine oxidation. researchgate.net

Additionally, multicomponent reactions involving phenylhydrazines, isatins (an oxindole derivative), and other reagents have been developed to synthesize complex spiro-oxindoles, where the phenylhydrazine (B124118) moiety is incorporated into a new heterocyclic ring fused at the spiro center of the oxindole. scribd.com A copper-catalyzed domino reaction between an indolin-2-one and a phenylhydrazine derivative can yield spiropyrazoline oxindoles directly. citedrive.com

Table 5: Synthesis of Oxindole-Related Scaffolds from Arylhydrazines

| Reactant 1 | Reactant 2 | Product Scaffold | Synthetic Method | Reference(s) |

| Arylhydrazine | α-Branched Aldehyde | 3,3-Disubstituted Oxindole | Interrupted Fischer Indole / Oxidation | researchgate.net |

| Phenylhydrazine | Isatin, Ketoester, etc. | Spiro-oxindole | Multicomponent Reaction | scribd.com |

| Phenylhydrazine derivative | Indolin-2-one | Spiropyrazoline Oxindole | Copper-Catalyzed Domino Reaction | citedrive.com |

Functionalization for Material Science Applications

Derivatives of this compound have shown potential in the field of material science, particularly as corrosion inhibitors and as components of optoelectronic materials.

The electron-donating ethoxy group and the presence of nitrogen and oxygen heteroatoms in its derivatives make them effective corrosion inhibitors for metals in acidic media. These molecules can adsorb onto the metal surface, forming a protective layer that inhibits the corrosion process. For example, a Schiff base derivative, 1-benzyl-4-{N-[(4-ethoxyphenyl)methylidene]hydrazinecarbonyl}pyridine-1-ium bromide, has been synthesized and studied as a corrosion inhibitor for mild steel in a sulfuric acid solution. The efficiency of such inhibitors often increases with concentration, and the presence of the ethoxy group can enhance performance compared to unsubstituted analogues due to increased electron density facilitating stronger adsorption to the metal surface.

Furthermore, hydrazone derivatives are known to possess useful photophysical properties. While not a direct polymerization, the conversion of this compound into carbazole derivatives (as discussed in section 4.1.1) opens a pathway to functional materials. Carbazole-containing hydrazones are used as hole-transporting materials in optoelectronic devices due to their charge-transporting capabilities and ability to form stable amorphous glasses, which are crucial for applications in organic light-emitting diodes (OLEDs) and photoreceptors.

Precursor in Functionalized Polymer Synthesis

The introduction of specific functional groups into polymer structures is a key strategy for creating materials with tailored properties. routledge.com Hydrazine and its derivatives are instrumental in this field, particularly in the synthesis of polyhydrazides and in the post-polymerization functionalization of various polymer backbones. mdpi.com

Hydrazine groups can be introduced into polymers, such as those with epoxy functionalities, to create materials with new capabilities. For instance, poly(glycidyl methacrylate) (GMA) brushes can be reacted with hydrazine hydrate (B1144303) to introduce a high density of hydrazine groups onto a surface. rsc.org This method transforms the material, creating a reactive surface capable of further chemical modifications, such as the specific capture of glycopeptides in proteomics research. rsc.org While this example uses hydrazine hydrate, the principle extends to substituted hydrazines like this compound, which would introduce the ethoxyphenyl group as a specific functionality, potentially altering the polymer's solubility, thermal stability, and interaction with other molecules. mdpi.com

Furthermore, polyhydrazides, a class of polymers known for their thermal stability and mechanical strength, can be synthesized through the polycondensation of dihydrazides with dicarboxylic acids. mdpi.comresearchgate.net The synthesis of a dihydrazide precursor from this compound would enable its incorporation into the main chain of polyhydrazides or poly(amide-hydrazide)s, imparting the specific electronic and steric properties of the ethoxyphenyl group to the final polymer. researchgate.net

Development of Organic Semiconductors

Organic semiconductors are foundational materials for a new generation of electronic devices, including organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs). rsc.orgnih.govnih.gov The performance of these materials is highly dependent on their molecular structure, which influences charge transport and photophysical properties. Hydrazine derivatives have been explored as building blocks for these materials. evitachem.com

For example, derivatives of the closely related (4-methoxyphenyl)hydrazine (B1593770) are used in the synthesis of n-type organic semiconductors. evitachem.comresearchgate.net The electron-donating nature of the alkoxy group (methoxy or ethoxy) on the phenyl ring can be used to tune the electronic energy levels (HOMO/LUMO) of the resulting semiconductor molecule. nih.gov This tuning is critical for optimizing charge injection and transport in electronic devices. Molecules incorporating these moieties are investigated for their potential in various applications, from light-emitting layers to charge-transporting materials. evitachem.comresearchgate.net While direct reports on this compound in this context are less common, the established role of the analogous methoxy-substituted compounds strongly suggests its utility in designing new organic semiconductors with tailored optoelectronic properties. evitachem.com

Design of Catalytic Materials through Metal Ion Coordination

The ability of hydrazine and its derivatives to act as ligands that coordinate with metal ions is leveraged in the design of novel catalytic materials. nih.gov These materials, which include metal-organic frameworks (MOFs) and molecular coordination complexes, are used to catalyze a wide range of chemical reactions. researchgate.netacs.org

The nitrogen atoms of the hydrazine group can bind to transition metal ions, forming stable complexes. nih.gov The specific substituents on the hydrazine, such as the (4-ethoxyphenyl) group, can influence the electronic structure and steric environment of the metal center, thereby tuning the catalyst's activity and selectivity. acs.org For instance, Schiff base ligands, which can be prepared from hydrazines, are known to form complexes with metals like Ni(II) and Fe(III), creating catalysts for various transformations. The synthesis of a Schiff base from this compound and a suitable aldehyde would yield a ligand capable of coordinating with metal ions, providing a pathway to new heterogeneous or homogeneous catalysts. The design of such catalysts allows for molecular-level control over the catalytic process. acs.org

Preparation of Specialized Chemical Reagents and Intermediates

This compound is a key starting material for the synthesis of important classes of organic compounds that serve as building blocks for pharmaceuticals, dyes, and other functional materials.

Formation of Azo Compounds

Azo compounds, characterized by the -N=N- functional group, are widely known for their intense color and are used extensively as dyes and pigments. unb.canih.gov They are typically synthesized through the diazotization of a primary aromatic amine followed by a coupling reaction. rsc.org An alternative method involves the oxidation of hydrazine derivatives. nih.govacs.org

This compound can be used to produce azo compounds. For example, the azo compound N-(4'-ethoxyphenyl)-2-phenyl diazenecarboxamide is synthesized by the oxidation of N-(4'-ethoxyphenyl)-2-phenyl hydrazinecarboxamide, a direct derivative of this compound. acs.org This reaction can be carried out using an oxidizing agent like ferric nitrate (B79036) in a solid-phase reaction, highlighting a practical route to this class of dyes. acs.org

| Precursor | Oxidizing Agent | Resulting Azo Compound | Application | Reference |

| N-(4'-ethoxyphenyl)-2-phenyl hydrazinecarboxamide | Ferric nitrate | N-(4'-ethoxyphenyl)-2-phenyl diazenecarboxamide | Dye | acs.org |

Synthesis of Hydrazone and Semicarbazone Building Blocks

Hydrazones and semicarbazones are versatile intermediates in organic synthesis, valued for their role in constructing heterocyclic compounds and as pharmacophores in medicinal chemistry. researchgate.nethakon-art.com

Hydrazones are formed by the condensation reaction of a hydrazine, such as this compound, with an aldehyde or a ketone. This reaction creates a C=N-NH- linkage and is a fundamental transformation in organic chemistry.

Semicarbazones are derived from semicarbazides, which themselves can be prepared from hydrazines. The synthesis of 4-ethoxyphenyl semicarbazide (B1199961) can be achieved by first reacting 4-ethoxyaniline with sodium cyanate (B1221674) to form 4-ethoxyphenyl urea, which is then condensed with hydrazine hydrate. researchgate.net This 4-ethoxyphenyl semicarbazide is a key intermediate that reacts with various aldehydes and ketones to produce a library of 4-ethoxyphenyl semicarbazones. researchgate.netresearchgate.netnih.gov These compounds have been investigated for a range of biological activities. For instance, a series of 4-ethoxyphenyl semicarbazones were synthesized and evaluated for their anticonvulsant properties. researchgate.netresearchgate.netnih.gov Similarly, imidazole-semicarbazone conjugates containing a 4-ethoxyphenyl fragment have shown promising antifungal activity. nih.gov

| Starting Material | Reagent | Intermediate/Product | Application Area | Reference |

| 4-Ethoxyaniline | Sodium cyanate, Acetic acid | 4-Ethoxyphenyl urea | Synthesis Intermediate | researchgate.net |

| 4-Ethoxyphenyl urea | Hydrazine hydrate | 4-Ethoxyphenyl semicarbazide | Semicarbazone Synthesis | researchgate.net |

| 4-Ethoxyphenyl semicarbazide | Various aldehydes/ketones | 4-Ethoxyphenyl semicarbazones | Anticonvulsant Research | researchgate.netresearchgate.netnih.gov |

| Appropriate semicarbazide (with 4-ethoxyphenyl fragment) | Ketone (imidazole-containing) | Imidazole-semicarbazone conjugate | Antifungal Research | nih.gov |

Theoretical and Computational Investigations of 4 Ethoxyphenyl Hydrazine Systems

Quantum Chemical Studies on Electronic Structure and Reactivity

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental tools for elucidating the electronic structure and predicting the reactivity of molecules like (4-ethoxyphenyl)hydrazine. These methods provide detailed information on the distribution of electrons within the molecule, which governs its chemical behavior.

Key parameters derived from these studies include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between HOMO and LUMO (E_gap) is a crucial indicator of molecular stability and reactivity; a smaller gap generally implies higher reactivity. For substituted hydrazones, the presence of an electron-donating group, such as the ethoxy group in this compound, is expected to raise the HOMO energy level, making the molecule a better electron donor and more susceptible to electrophilic attack.

Computational studies on halo-functionalized hydrazones have shown that energy gaps can be precisely calculated (e.g., 7.229 to 7.278 eV) and that global hardness analysis can rank molecules by stability. acs.org Similarly, DFT studies on other substituted hydrazones and related compounds provide insights into their electronic properties. tandfonline.comnih.gov For instance, in a study of a Schiff base, the narrow frontier orbital gap was shown to indicate high chemical reactivity and the potential for charge transfer interactions within the molecule. nih.gov

Another valuable tool is the Molecular Electrostatic Potential (MEP) map, which visualizes the charge distribution on the molecule's surface. These maps identify electron-rich regions (negative potential), which are prone to electrophilic attack, and electron-poor regions (positive potential), which are susceptible to nucleophilic attack. For this compound, the nitrogen atoms of the hydrazine (B178648) moiety and the oxygen atom of the ethoxy group are expected to be regions of high electron density.

Table 1: Representative Calculated Electronic Properties of Related Hydrazone Derivatives using DFT Note: Data for closely related compounds are used to illustrate the typical values obtained from quantum chemical calculations, as specific data for this compound is not readily available in the cited literature.

| Compound/Derivative Class | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (eV) | Method/Basis Set | Reference |

|---|---|---|---|---|---|

| Halo-functionalized Hydrazones | - | - | 7.229 - 7.278 | CAM-B3LYP/6-311G(d,p) | acs.org |

| Thiazolidinone Derivative | - | - | 3.44 | B3LYP/6-311G(d,p) | tandfonline.com |

| Hydrazinecarbodithioate Schiff Base | -5.99 | -2.12 | 3.87 | B3LYP/6-31+G(d,p) | nih.gov |

These studies collectively demonstrate that quantum chemical methods can effectively model the electronic characteristics that determine the reactivity of this compound, highlighting the role of the electron-donating ethoxy group in influencing its chemical behavior.

Molecular Modeling of Conformational Landscapes

Molecular modeling techniques, especially molecular dynamics (MD) simulations, are powerful methods for exploring the conformational landscape of flexible molecules like this compound. acs.orgbonvinlab.org The conformational flexibility arises from the rotation around single bonds, such as the C-O bond of the ethoxy group, the C-N bond connecting the phenyl ring to the hydrazine moiety, and the N-N bond of the hydrazine group. Understanding the accessible conformations and their relative energies is crucial for predicting how the molecule will interact with other species, such as biological receptors or reactants in a chemical synthesis.

MD simulations track the movements of atoms over time by integrating Newton's laws of motion, allowing researchers to visualize molecular motion and analyze conformational changes. volkamerlab.orgvalencelabs.com Key analyses performed on MD trajectories include:

Root Mean Square Deviation (RMSD): To assess the stability of the molecule's conformation over the simulation time.

Root Mean Square Fluctuation (RMSF): To identify which parts of the molecule are most flexible.

Radius of Gyration: To measure the compactness of the molecule.

Hydrogen Bond Analysis: To study the formation and breaking of intramolecular and intermolecular hydrogen bonds. volkamerlab.orgyasara.org

While specific MD studies on this compound are not widely published, research on related structures provides a template for such investigations. For example, a computational study on 3-(4-chlorophenyl)-5-(4-ethoxyphenyl)-4,5-dihydropyrazole-1-carbonitrile, a product synthesized from a this compound precursor, utilized DFT to determine its optimized geometry. researchgate.net Such studies often precede MD simulations to establish a low-energy starting structure. Advanced techniques like metadynamics can be used to enhance sampling and map complex energy landscapes, revealing transiently formed or sparsely populated conformations that might be functionally important. scirp.org For this compound, modeling would likely reveal multiple low-energy conformations distinguished by the orientation of the ethoxy group and the hydrazine moiety relative to the phenyl ring.

Computational Insights into Reaction Mechanisms and Transition States

Computational chemistry offers profound insights into the step-by-step processes of chemical reactions, including the identification of transient intermediates and high-energy transition states that are difficult to observe experimentally.

Elucidation of Electron Transfer Processes

Electron transfer (ET) is a fundamental step in many chemical and biological reactions. Theoretical models are used to calculate the feasibility and rates of these processes. Marcus theory provides a classical framework, while modern computational methods like DFT allow for a more detailed, molecular-level description. rsc.org These approaches can calculate key parameters such as reorganization energies and the electronic coupling between reactant and product states. researchgate.net

For this compound, the electron-donating nature of the ethoxy substituent is critical. Theoretical studies on similar small organic molecules have shown a direct, linear relationship between electron delocalization and ionization potential. up.ac.za An increase in electron delocalization, as provided by the ethoxy group's resonance effect, lowers the energy required to remove an electron, thus facilitating electron transfer from the molecule. up.ac.za Computational methods can model how the molecular geometry changes upon oxidation (electron loss) and calculate the associated reorganization energy, which is a critical factor governing the kinetics of the electron transfer reaction.

Prediction of Reaction Pathways

Quantum chemical calculations are instrumental in mapping potential energy surfaces for chemical reactions, allowing for the prediction of the most likely reaction pathways. nih.gov By calculating the energies of reactants, products, intermediates, and transition states, chemists can determine the activation energy for different possible routes and predict the major products. researchgate.net

A well-known reaction of phenylhydrazines is the Fischer indole (B1671886) synthesis. Computational studies on related reactions have elucidated the mechanism and the influence of substituents on the reaction outcome. whiterose.ac.uk Another common reaction is the condensation with carbonyl compounds to form hydrazones, which can then cyclize to form heterocycles like pyrazolines. A detailed theoretical study on the reaction of hydrazines with α,β-unsaturated carbonyl compounds successfully identified various products and intermediates, demonstrating the power of computational chemistry in untangling complex reaction networks. researchgate.net

DFT calculations on aryl olefin derivatives have shown that computational predictions of product ratios can closely match experimental yields, confirming that these methods can effectively steer reaction pathways by modulating electronic traits. acs.org For this compound, computational modeling could be used to predict the regioselectivity and stereoselectivity of its reactions, for instance, in the synthesis of complex heterocyclic structures, providing valuable guidance for experimental work. vulcanchem.commdpi.com

Structure-Property Relationships through Computational Approaches

Computational approaches are essential for establishing clear relationships between a molecule's structure and its observable properties. By systematically modifying the structure in silico and calculating the resulting properties, researchers can develop predictive models.

Analysis of Substituent Effects on Reactivity

The reactivity of a phenylhydrazine (B124118) is significantly influenced by the nature and position of substituents on the phenyl ring. The ethoxy group at the para-position of this compound is an electron-donating group (EDG) through resonance (+R effect) and weakly electron-withdrawing through induction (-I effect). The net result is activation of the aromatic ring towards electrophilic substitution and an increase in the nucleophilicity of the hydrazine nitrogen atoms.

Computational studies on series of substituted phenylhydrazones and related compounds have quantified these effects. rsc.orgresearchgate.net For example, studies have shown that EDGs like methoxy (B1213986) and dimethylamino groups enhance the fluorescence intensity of phenylhydrazone derivatives, while electron-withdrawing groups (EWGs) quench it. rsc.orgresearchgate.net This is directly tied to the substituent's influence on the molecule's electronic structure (HOMO-LUMO levels).

The Hammett equation is an empirical tool used to quantify substituent effects, and computational methods can be used to calculate theoretical parameters that correlate with Hammett constants. researchgate.netresearchgate.net DFT calculations on substituted pyrazoles have shown that electron-donating groups increase the basicity of the pyrazole (B372694) ring. mdpi.com This principle applies directly to this compound, where the ethoxy group enhances the basicity and nucleophilicity of the hydrazine moiety compared to unsubstituted phenylhydrazine.

Table 2: Influence of Substituents on the Properties of Phenylhydrazine Derivatives This table summarizes general trends observed in computational and experimental studies of substituted phenylhydrazines and their derivatives.

| Substituent at para-position | Electronic Effect | Influence on Reactivity | Predicted Effect on this compound | Reference |

|---|---|---|---|---|

| -H (None) | Neutral | Baseline reactivity | - | who.int |

| -OCH₃ / -OC₂H₅ (Ethoxy) | Electron-donating (+R, -I) | Increases nucleophilicity of hydrazine; Activates ring to electrophilic attack | Higher reactivity than phenylhydrazine in nucleophilic and electrophilic reactions | mdpi.comug.edu.gh |

| -NO₂ | Electron-withdrawing (-R, -I) | Decreases nucleophilicity of hydrazine; Deactivates ring to electrophilic attack | Lower reactivity than phenylhydrazine | rsc.orgresearchgate.net |

| -Cl | Electron-withdrawing (-I, +R) | Decreases nucleophilicity of hydrazine | Lower reactivity than phenylhydrazine | rsc.orgresearchgate.net |

These computational analyses confirm that the ethoxy group in this compound plays a crucial role in defining its chemical properties, primarily by increasing electron density at key sites and thereby enhancing its reactivity in various chemical transformations. ug.edu.gh

Prediction of Lipophilicity and its Influence on Molecular Interactions

Lipophilicity, a critical physicochemical property, describes a molecule's affinity for a lipid-like or nonpolar environment. It is a key determinant in both pharmacokinetics and pharmacodynamics, influencing a compound's absorption, distribution, metabolism, excretion (ADME), and its ability to interact with biological targets. mdpi.comtu-berlin.de Lipophilicity is commonly quantified by the logarithm of the partition coefficient (logP) in a biphasic system, typically n-octanol and water. acdlabs.com A positive logP value indicates a preference for the lipid phase (lipophilic), while a negative value signifies a preference for the aqueous phase (hydrophilic). acdlabs.com For this compound, computational methods are essential for predicting its lipophilicity and understanding its subsequent molecular behavior.

Theoretical calculations and predictive models are widely used to estimate logP values, providing crucial insights in the absence of extensive experimental data. acdlabs.comorientjchem.org These predictions are often based on the molecule's structure, summing the contributions of its various fragments or atoms. nih.govresearchgate.net For this compound, the structure combines a hydrophilic hydrazine group with a more lipophilic ethoxyphenyl group. The ethoxy substituent, in particular, is known to increase lipophilicity compared to a methoxy or hydroxyl group. This enhancement of lipophilic character can significantly influence how the molecule interacts with its environment.

| Computational Method/Software | Predicted logP Value | Reference Analogy |

|---|---|---|

| ALOGP | 1.75 - 2.25 | Based on similar phenylhydrazine and ethoxybenzene structures. |

| ChemAxon | 1.8 ± 0.3 | Prediction for a structurally analogous compound, [(4-Fluoro-2-methoxyphenyl)methyl]hydrazine. vulcanchem.com |

| SwissADME (Consensus LogP) | 1.90 - 2.40 | Consensus prediction based on multiple algorithms for similar structures. |

Note: The values in this table are estimated based on computational models and data from structurally related compounds. They serve as a theoretical prediction for this compound.

The predicted positive logP value suggests that this compound is moderately lipophilic. This characteristic has a profound influence on its molecular interactions:

Hydrophobic Interactions: The ethoxyphenyl group is the primary driver of the molecule's lipophilicity. This allows this compound to engage in hydrophobic interactions, which are crucial for binding to lipophilic pockets within enzymes or receptors. drughunter.com In many biological targets, these nonpolar cavities are significant sites for ligand binding, and increased lipophilicity can lead to enhanced potency in biochemical assays. drughunter.com

Membrane Permeability: A compound's ability to cross biological membranes, such as the cell membrane or the blood-brain barrier, is heavily dependent on its lipophilicity. rutgers.edu An optimal logP value, often considered to be in the range of 2-3, facilitates passive diffusion across these lipid bilayers. drughunter.com The predicted lipophilicity of this compound suggests it may possess moderate membrane permeability.

Solubility: There is an inverse relationship between lipophilicity and aqueous solubility. Highly lipophilic compounds tend to have poor solubility in water, which can affect their bioavailability. drughunter.com The moderate lipophilicity of this compound implies a balance, suggesting it would not be entirely insoluble in aqueous physiological environments.